molecular formula C9H9BrFNO B1449400 2-(3-Bromo-4-fluorophenyl)-N-methylacetamide CAS No. 1864687-81-9

2-(3-Bromo-4-fluorophenyl)-N-methylacetamide

Cat. No. B1449400
M. Wt: 246.08 g/mol
InChI Key: IKZSGOFWSOJFFJ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on novel thiazoline derivatives, such as those synthesized from substituted fluorobenzoylimino and fluorophenyl compounds, has demonstrated significant in vitro antibacterial and antifungal activities. These compounds were tested against both Gram-positive and Gram-negative bacteria, as well as against various fungal species, indicating their potential as antimicrobial agents (Saeed, Shaheen, Hameed, & Kazmi, 2010).

Development of Imaging Agents

The synthesis of derivatives like AZD8931, a compound structurally related to "2-(3-Bromo-4-fluorophenyl)-N-methylacetamide," has been explored for imaging EGFR, HER2, and HER3 signaling in cancer research. These compounds serve as potential PET imaging agents, showcasing the utility of such compounds in medical diagnostics and cancer research (Wang, Gao, & Zheng, 2014).

Anti-inflammatory and Analgesic Activities

Another area of application is the synthesis of N-(3-chloro-4-fluorophenyl) derivatives with anti-inflammatory activities. These compounds were synthesized and evaluated for their anti-inflammatory properties, demonstrating the potential medicinal applications of compounds with similar structural features (Sunder & Maleraju, 2013).

Antidepressive Activity

Similarly, derivatives like 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride have been synthesized and evaluated for their antidepressant activities. This highlights the potential of bromo and fluoro-substituted compounds in developing new therapeutic agents for mental health conditions (Yuan, 2012).

Anticonvulsant and Antidepressant Activity

Compounds such as 2-(5-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives have been synthesized and evaluated for their anticonvulsant and antidepressant activities, further underscoring the versatility of bromo and fluoro-substituted compounds in pharmaceutical development (Xie, Tang, Pan, & Guan, 2013).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-12-9(13)5-6-2-3-8(11)7(10)4-6/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZSGOFWSOJFFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-4-fluorophenyl)-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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